2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the benzothiazole family of compounds, which have been found to have a wide range of biological activities.
Scientific Research Applications
Synthesis and Structural Characterization
The structural characterization of precursors like 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is crucial for the synthesis of new antituberculosis drug candidates and other therapeutic agents. Richter et al. (2021) describe the molecular structures of related compounds, highlighting their importance in developing new drugs for treating tuberculosis (Richter et al., 2021).
Antimicrobial Applications
Research into the antimicrobial properties of benzothiazole derivatives, including compounds related to this compound, demonstrates their effectiveness against a range of bacterial and fungal strains. Obasi et al. (2014) synthesized and evaluated N-(benzothiazol-2-yl)-2-nitrobenzenesulphonamide and its metal complexes for antimicrobial activity, offering insights into the potential use of similar compounds in combating multi-resistant bacterial infections (Obasi et al., 2014).
Anticancer and Antiproliferative Properties
The exploration of benzothiazole derivatives for anticancer and antiproliferative properties has yielded promising results. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential in developing new cancer therapies. Zablotskaya et al. (2013) synthesized a series of benzothiazole derivatives and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities, revealing specific combinations of activities that could be beneficial for cancer treatment (Zablotskaya et al., 2013).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals from corrosion in acidic environments. This application is essential for extending the life of metal structures and components in various industries. Pandey et al. (2018) synthesized compounds including benzamide – 2-chloro-4-nitrobenzoic acid and investigated their efficacy as corrosion inhibitors for mild steel, demonstrating high inhibition efficiencies (Pandey et al., 2018).
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been shown to inhibit cyclo-oxygenase (cox) enzymes, specifically cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
, benzothiazole derivatives are generally known to inhibit the COX-2 enzyme. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain .
properties
IUPAC Name |
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLAIUNMXJZHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.